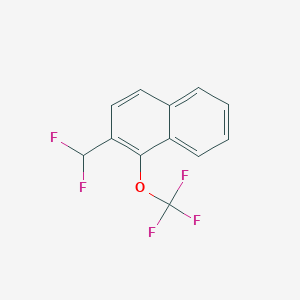
2-(Difluoromethyl)-1-(trifluoromethoxy)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(二氟甲基)-1-(三氟甲氧基)萘是一种氟化芳香族化合物,由于其独特的化学性质和在各个领域的潜在应用而引起了人们的兴趣。萘环结构中同时存在二氟甲基和三氟甲氧基,赋予了其独特的反应性和稳定性特征,使其成为研究和工业应用中的宝贵化合物。
准备方法
合成路线和反应条件
一种常用的方法是在自由基条件下使用二氟甲基溴或二氟甲基碘等二氟甲基化试剂对萘衍生物进行二氟甲基化 。 三氟甲氧基可以通过使用三氟甲基三氟甲磺酸酯作为三氟甲氧基来源来引入 。反应条件通常涉及使用碱和合适的溶剂来促进取代反应。
工业生产方法
2-(二氟甲基)-1-(三氟甲氧基)萘的工业生产可能涉及使用优化反应条件进行大规模合成,以确保高产率和纯度。使用连续流动反应器和先进的纯化技术,如色谱和结晶,可以提高生产过程的效率。
化学反应分析
反应类型
2-(二氟甲基)-1-(三氟甲氧基)萘会发生多种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成相应的醌类或其他氧化衍生物。
还原: 还原反应可以导致形成部分或完全还原的产物。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 常用还原剂包括氢化铝锂和硼氢化钠。
取代: 在适当的条件下,可以使用卤素、硝化试剂和磺化试剂等试剂进行取代反应。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能会产生醌类,而取代反应可以在萘环中引入各种官能团。
科学研究应用
2-(二氟甲基)-1-(三氟甲氧基)萘有几个科学研究应用:
化学: 它被用作合成更复杂的氟化化合物的构建块。
生物学: 该化合物独特的性质使其在生物系统的研究和氟化生物分子的开发中非常有用。
工业: 该化合物用于生产先进材料和特种化学品。
作用机理
2-(二氟甲基)-1-(三氟甲氧基)萘发挥其作用的机制涉及与分子靶标和途径的相互作用。氟原子的存在可以增强化合物与特定酶或受体的结合亲和力,影响生物活性。确切的机制可能因具体的应用和靶标而异。
作用机制
The mechanism by which 2-(Difluoromethyl)-1-(trifluoromethoxy)naphthalene exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, influencing biological activity. The exact mechanism may vary depending on the specific application and target.
相似化合物的比较
类似化合物
- 2-(二氟甲基)-1-(三氟甲氧基)苯
- 2-(二氟甲基)-1-(三氟甲氧基)酚
- 2-(二氟甲基)-1-(三氟甲氧基)苯胺
独特性
2-(二氟甲基)-1-(三氟甲氧基)萘由于萘环上的二氟甲基和三氟甲氧基的组合而具有独特性。这种组合赋予了独特的化学性质,如提高的稳定性和反应性,使其在各种应用中具有价值。
生物活性
2-(Difluoromethyl)-1-(trifluoromethoxy)naphthalene is a fluorinated organic compound characterized by a naphthalene ring substituted with difluoromethyl and trifluoromethoxy groups. This unique structure contributes to its potential biological activities, particularly in medicinal chemistry. This article examines its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
- Molecular Formula : C13H8F5O
- Molecular Weight : 262.18 g/mol
- Structural Features : The presence of multiple fluorine atoms enhances lipophilicity and metabolic stability, making it a candidate for drug design as a bioisostere.
Biological Activity Overview
Research indicates that compounds with similar fluorinated structures often exhibit significant biological properties. The incorporation of fluorine can enhance metabolic stability and alter lipophilicity, which is crucial for drug design. Below are key findings related to the biological activity of this compound:
- Interaction with Biological Targets : The difluoromethyl and trifluoromethoxy groups can influence binding affinities to proteins due to changes in lipophilicity and hydrogen bonding capabilities. This characteristic is essential for therapeutic effects in various biological systems.
- Bioisosterism : The compound may act as a bioisostere for hydroxyl and thiol groups, potentially impacting interactions with biological targets.
Synthesis Methods
Several synthesis methods can be employed to produce this compound:
- Electrophilic Aromatic Substitution : Utilizing difluoromethyl and trifluoromethoxy reagents to introduce substituents onto the naphthalene ring.
- Late-stage Difluoromethylation : A method that incorporates difluoromethyl groups into existing aromatic compounds, enhancing their biological properties .
Study on Metabolic Stability
A study demonstrated that fluorinated compounds like this compound exhibited improved metabolic stability compared to non-fluorinated counterparts. This property is critical for drug candidates as it prolongs their action in biological systems .
In Vitro Biological Activity
Research on structurally similar compounds has shown promising results in terms of anti-inflammatory and anticancer activities. For instance, compounds with trifluoromethoxy groups have been reported to inhibit key enzymes involved in inflammation pathways, suggesting potential therapeutic applications for this compound .
Comparative Analysis of Similar Compounds
属性
分子式 |
C12H7F5O |
|---|---|
分子量 |
262.17 g/mol |
IUPAC 名称 |
2-(difluoromethyl)-1-(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H7F5O/c13-11(14)9-6-5-7-3-1-2-4-8(7)10(9)18-12(15,16)17/h1-6,11H |
InChI 键 |
RAOXVUMAXMBAKC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2OC(F)(F)F)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















